molecular formula C20H29ClN2O2 B5228461 1-[4-[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone

1-[4-[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone

Cat. No.: B5228461
M. Wt: 364.9 g/mol
InChI Key: ZIZOICRNYZVJNK-UHFFFAOYSA-N
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Description

1-[4-[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents .

Chemical Reactions Analysis

1-[4-[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxymethyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

1-[4-[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[4-[4-[(2-Chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-[4-[4-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)piperidin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O2/c1-16(25)22-10-6-18(7-11-22)23-12-8-20(15-24,9-13-23)14-17-4-2-3-5-19(17)21/h2-5,18,24H,6-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZOICRNYZVJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCC(CC2)(CC3=CC=CC=C3Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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